N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that features a pyrano-pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridazine derivative with a cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5H,7H,8H-pyrano[4,3-c]pyridazine: Similar core structure but with a chloro substituent.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its cyclohexyl group may enhance its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-cyclohexyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c18-14(15-11-4-2-1-3-5-11)13-8-10-9-19-7-6-12(10)16-17-13/h8,11H,1-7,9H2,(H,15,18) |
InChI Key |
HDWJDAPJLGSXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN=C3CCOCC3=C2 |
Origin of Product |
United States |
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